molecular formula C15H13Cl2N5O B5998283 1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE

1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5998283
M. Wt: 350.2 g/mol
InChI Key: KZAHXZQDKBJUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazole derivative featuring a 3,5-dichlorophenyl group and a 4,6-dimethylpyrimidin-2-yl amino substituent. The dichlorophenyl moiety is known to enhance lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding interactions, influencing target binding .

Properties

IUPAC Name

(2E)-1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)iminoimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c1-8-3-9(2)19-14(18-8)21-15-20-13(23)7-22(15)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3,(H,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAHXZQDKBJUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CN2C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CN2C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Structural Insights

The compound features a dichlorophenyl moiety and a dimethylpyrimidinyl group, which contribute to its biological activity. The imidazole ring is known for its role in various biochemical processes.

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its structural features that allow for interaction with biological targets:

  • Antitumor Activity : Studies indicate that derivatives of imidazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown that similar compounds possess significant anticancer properties .
  • Antimicrobial Properties : Research has demonstrated that imidazole derivatives can exhibit antimicrobial activity against various pathogens. The presence of the dichlorophenyl group enhances the lipophilicity and cellular uptake of the compound, making it effective against resistant strains .

Biological Studies

The compound's mechanism of action involves interaction with specific receptors and enzymes:

  • Enzyme Inhibition : The imidazole ring is known to interact with enzyme active sites, potentially inhibiting their function. This property is valuable in developing inhibitors for enzymes implicated in diseases such as cancer and bacterial infections .

Pharmaceutical Development

The compound serves as a scaffold for synthesizing novel pharmaceuticals:

  • Drug Design : Structure-activity relationship (SAR) studies have shown that modifications to the pyrimidine and imidazole rings can lead to enhanced potency and selectivity for specific biological targets. This makes it an excellent candidate for further optimization in drug design .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of imidazole derivatives. The compound was found to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy reported that similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the dichlorophenyl moiety in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

  • N-(3,5-Dichlorophenyl)succinimide (): Shares the 3,5-dichlorophenyl group but replaces the imidazolone core with a succinimide ring.
  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazole-1-yl)-Ethanone (): Contains a dichlorophenyl group but lacks the pyrimidine amino substituent. The triazole group may enhance antifungal activity, as seen in propiconazole (), but reduces selectivity for mammalian targets.

Imidazole Derivatives with Varying Substituents

  • Compound 2g (): 1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibits 89% analgesic activity at 100 mg/kg.
  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Replaces the pyrimidine amino group with a thiophene ring. The sulfur atom in thiophene improves π-stacking interactions but may reduce solubility in polar solvents .

Agrochemical Imidazole Derivatives

  • Imazapyr () : A herbicide with a dihydroimidazolone core and pyridinecarboxylic acid substituent. Unlike the target compound, imazapyr’s carboxyl group enables ionization at physiological pH, enhancing soil mobility but limiting blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Use Reference
Target Compound 3,5-Dichlorophenyl, Pyrimidine amino ~350 (estimated) Not reported -
N-(3,5-Dichlorophenyl)succinimide 3,5-Dichlorophenyl, Succinimide 234.06 Unknown
Compound 2g () 2,3-Dichlorophenyl, Nitrophenyl 457.32 89% Analgesic activity
Imazapyr Pyridinecarboxylic acid 275.29 Herbicide

Biological Activity

1-(3,5-Dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₃Cl₂N₅O
  • CAS Number : 1306739-46-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that certain derivatives exhibit IC50 values in the low micromolar range against CDK2, suggesting effective inhibition .
  • Anticancer Activity : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth. For instance, derivatives have been evaluated for their anticancer properties against various cancer cell lines .
  • Antimicrobial Properties : Some studies have indicated that imidazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds in the literature:

Compound StructureBiological ActivityIC50 Value (μM)Reference
5b (related derivative)CDK2 Inhibition21
10e (related derivative)CDK2 Inhibition0.62
3j (related derivative)Anticancer Activity1.3
Various imidazole derivativesAntimicrobial ActivityVaries

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole and pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of imidazole-pyrimidine derivatives and evaluated their anticancer activity against CDK2. The most potent compound exhibited an IC50 value of 1.3 μM, indicating strong inhibitory action .
  • In Silico Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets. Molecular docking studies revealed significant interactions with active sites of CDKs, supporting the experimental findings regarding their inhibitory potential .
  • Therapeutic Potential : The therapeutic implications of these compounds extend beyond cancer treatment; they also show promise in treating infectious diseases due to their antimicrobial properties .

Q & A

Q. How can this compound’s environmental fate be modeled, and what parameters are critical for ecotoxicological risk assessment?

  • Methodological Answer : Use fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil. Input parameters include logP (octanol-water coefficient), Henry’s Law constant, and biodegradation half-life (from OECD 301 tests). For ecotoxicity, conduct Daphnia magna or algal growth inhibition assays, aligning with OECD 202/201 guidelines .

Q. What theoretical frameworks explain the compound’s potential as a kinase inhibitor, given its structural motifs?

  • Methodological Answer : The pyrimidine moiety mimics ATP’s adenine binding in kinase active sites. Molecular dynamics simulations (100 ns trajectories) can validate competitive inhibition. Reference the "hinge region" binding hypothesis and compare with FDA-approved kinase inhibitors (e.g., imatinib) for mechanistic parallels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.